![molecular formula C11H9N5 B13847480 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline CAS No. 62052-08-8](/img/structure/B13847480.png)
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aniline group attached at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with an azide compound to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or sulfonated derivatives of the aniline group.
Applications De Recherche Scientifique
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine: Known for its potent activity against PIM kinases.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity.
1-Hydroxy-7-azabenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness
4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
62052-08-8 |
|---|---|
Formule moléculaire |
C11H9N5 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-(triazolo[4,5-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9N5/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H,12H2 |
Clé InChI |
AEUUAGAWTMQVNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
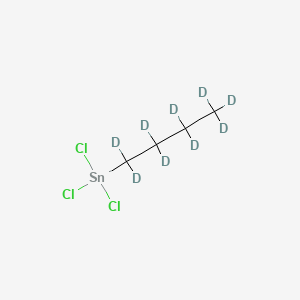
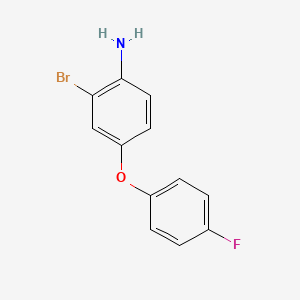


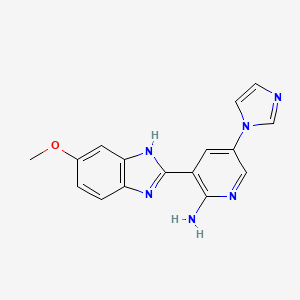
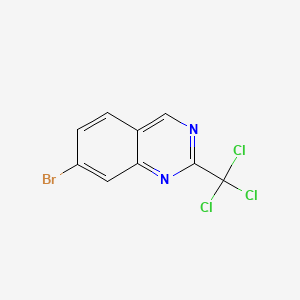
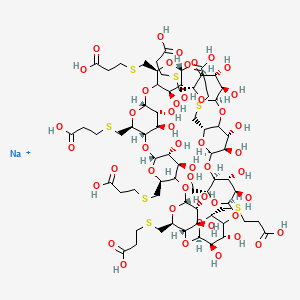
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

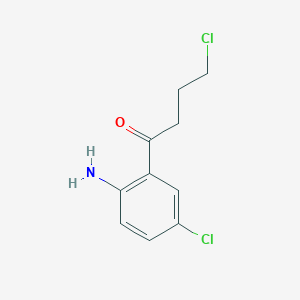
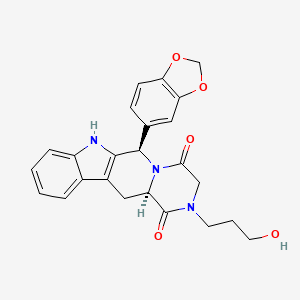
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
